molecular formula C20H24N2O2 B12370580 Kopsininic acid

Kopsininic acid

Cat. No.: B12370580
M. Wt: 324.4 g/mol
InChI Key: AZPTZMIACWMVSO-IGGMLHCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Kopsininic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Biological Activity

Kopsininic acid, a monoterpene alkaloid derived from the genus Kopsia, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique monoterpene structure, which contributes to its biological activity. The compound is part of a larger class of alkaloids found in Kopsia species, which are known for their medicinal properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : this compound has demonstrated significant antimicrobial effects against various pathogens. Studies indicate that it inhibits the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Research has shown that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
  • Cytotoxicity : this compound exhibits cytotoxic effects on cancer cell lines. In vitro studies have reported that it induces apoptosis in various cancer cells, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, possibly through the inhibition of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities of this compound

Biological ActivityEvidence TypeKey Findings
AntimicrobialIn vitro studiesEffective against Gram-positive and Gram-negative bacteria .
Anti-inflammatoryIn vivo studiesReduced cytokine levels in animal models .
CytotoxicityCell line assaysInduces apoptosis in gastric cancer cell lines .
NeuroprotectiveEnzyme inhibitionAChE inhibitory activity observed in assays .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Apoptosis Induction : this compound triggers apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction, leading to cell death .
  • Inflammatory Pathway Modulation : The compound inhibits nuclear factor-kappa B (NF-κB) signaling, which plays a critical role in inflammation, thereby mitigating inflammatory responses .
  • Microbial Growth Inhibition : this compound disrupts bacterial cell membranes and interferes with metabolic processes, contributing to its antimicrobial effects .

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

(1R,9R,16R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid

InChI

InChI=1S/C20H24N2O2/c23-16(24)14-12-18-6-3-10-22-11-9-19(17(18)22)13-4-1-2-5-15(13)21-20(14,19)8-7-18/h1-2,4-5,14,17,21H,3,6-12H2,(H,23,24)/t14-,17-,18+,19+,20+/m0/s1

InChI Key

AZPTZMIACWMVSO-IGGMLHCZSA-N

Isomeric SMILES

C1C[C@@]23CC[C@@]4([C@@H](C2)C(=O)O)[C@@]5([C@H]3N(C1)CC5)C6=CC=CC=C6N4

Canonical SMILES

C1CC23CCC4(C(C2)C(=O)O)C5(C3N(C1)CC5)C6=CC=CC=C6N4

Origin of Product

United States

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